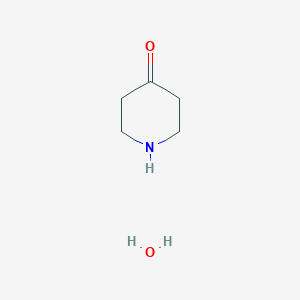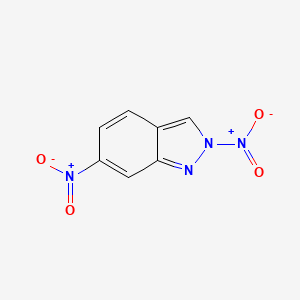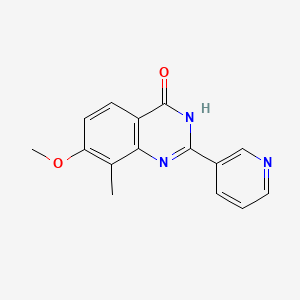
7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid derivatives with amines or other nitrogen-containing compounds. For 7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one, a possible synthetic route could involve:
Starting Materials: 7-Methoxy-8-methylquinazoline and 3-pyridinecarboxaldehyde.
Reaction Conditions: The reaction might be carried out in the presence of a catalyst such as acetic acid under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the quinazoline ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.
科学研究应用
Chemistry
In chemistry, 7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, particularly in cancer research.
Medicine
In medicine, these compounds might be investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, quinazoline derivatives could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用机制
The mechanism of action for quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, they might inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer.
相似化合物的比较
Similar Compounds
4-Anilinoquinazolines: Known for their role as tyrosine kinase inhibitors.
Quinazolinone derivatives: Studied for various biological activities.
Uniqueness
7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one might be unique in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to other quinazoline derivatives.
属性
CAS 编号 |
922520-25-0 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
7-methoxy-8-methyl-2-pyridin-3-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H13N3O2/c1-9-12(20-2)6-5-11-13(9)17-14(18-15(11)19)10-4-3-7-16-8-10/h3-8H,1-2H3,(H,17,18,19) |
InChI 键 |
LUAIMRWRJPHQET-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CN=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


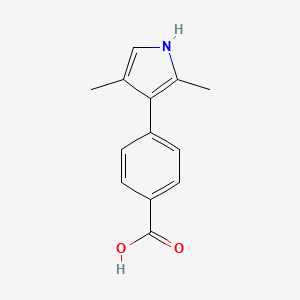
![4-Methylbenzo[d]oxazol-5-amine](/img/structure/B8727286.png)
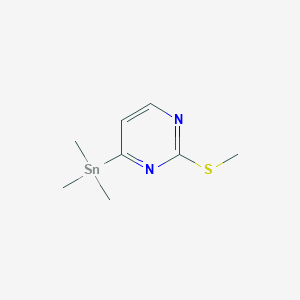
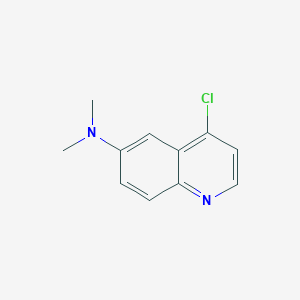
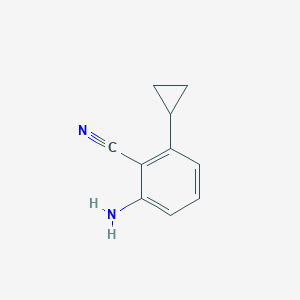
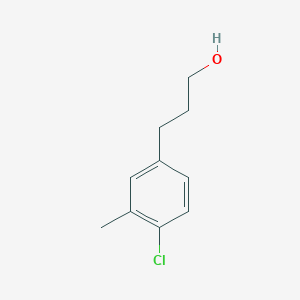
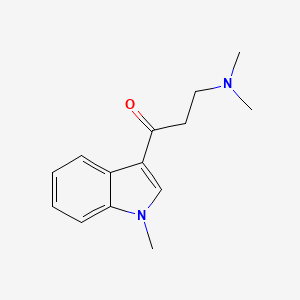
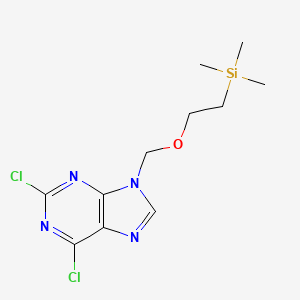
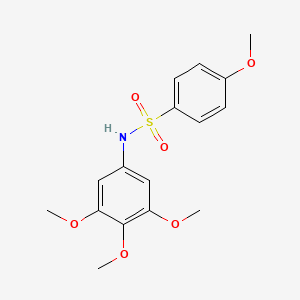
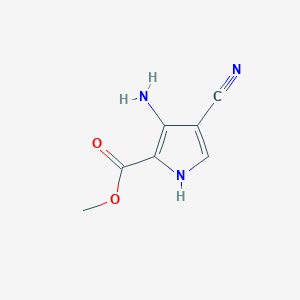
![(6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B8727347.png)
![tert-Butyl {1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate](/img/structure/B8727366.png)
